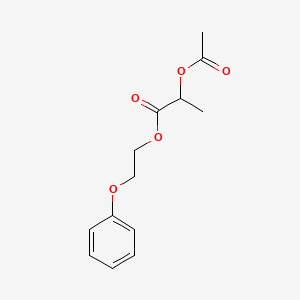
2-Phenoxyethyl 2-(acetyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl 2-(acetyloxy)propanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of phenoxyethanol and is characterized by the presence of both phenoxy and acetyloxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-(acetyloxy)propanoate typically involves the esterification of 2-phenoxyethanol with 2-(acetyloxy)propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethyl 2-(acetyloxy)propanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2-phenoxyethanol and 2-(acetyloxy)propanoic acid.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable base.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and 2-(acetyloxy)propanoic acid.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl 2-(acetyloxy)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl 2-(acetyloxy)propanoate involves its interaction with various molecular targets and pathways. The phenoxy group can interact with aromatic receptors, while the acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in metabolic pathways. The compound’s overall effect is determined by its ability to modulate specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxyethanol: A related compound with similar phenoxy functionality but lacking the acetyloxy group.
2-(Acetyloxy)propanoic acid: Contains the acetyloxy group but lacks the phenoxyethyl moiety.
Phenoxyacetic acid: Another phenoxy derivative with different functional groups.
Uniqueness
2-Phenoxyethyl 2-(acetyloxy)propanoate is unique due to the combination of phenoxy and acetyloxy groups in a single molecule, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
5420-69-9 |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
2-phenoxyethyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C13H16O5/c1-10(18-11(2)14)13(15)17-9-8-16-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
BHALFMRYERBTEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCCOC1=CC=CC=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















